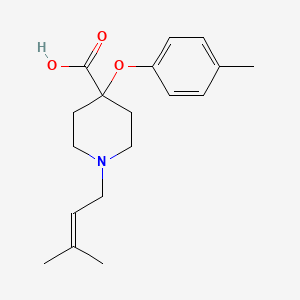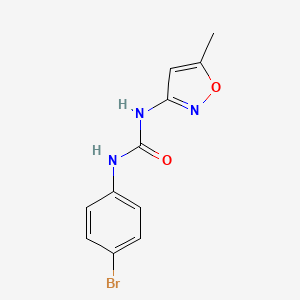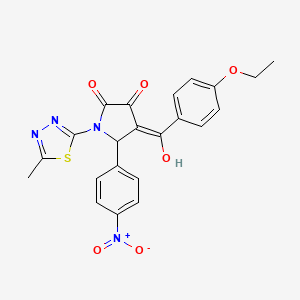
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is a chemical compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. The compound is also commonly referred to as JNJ-5207852 and has been studied for its ability to modulate the activity of certain receptors in the body. In
科学的研究の応用
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in a variety of medical conditions. One area of research has focused on its ability to modulate the activity of certain receptors in the body, such as the TRPV1 receptor. This receptor is involved in pain sensation, and JNJ-5207852 has been shown to have analgesic effects in preclinical studies.
作用機序
The mechanism of action of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves its ability to modulate the activity of certain receptors in the body. Specifically, it has been shown to bind to the TRPV1 receptor and inhibit its activity. This receptor is involved in pain sensation, and by inhibiting its activity, JNJ-5207852 has been shown to have analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in preclinical studies. It has also been shown to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of using 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is its specificity for the TRPV1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation of using JNJ-5207852 is its relatively low potency, which may make it less effective in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid. One area of research could focus on its potential as a treatment for pain and inflammation in humans. Another area of research could focus on its anxiolytic effects and its potential as a treatment for anxiety disorders. Additionally, researchers could explore the potential of JNJ-5207852 as a tool for studying the TRPV1 receptor and its role in pain sensation and other physiological processes.
合成法
The synthesis of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves several steps. The first step involves the reaction of 4-methylphenol with 3-chloro-1-butene to form 4-(3-chlorobut-2-en-1-yl)phenol. This intermediate is then reacted with piperidine and sodium hydride to form 4-(4-methylphenoxy)piperidine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid and triethylamine.
特性
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-11-19-12-9-18(10-13-19,17(20)21)22-16-6-4-15(3)5-7-16/h4-8H,9-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPYVDFSRBYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)CC=C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5395479.png)
![3-isopropyl-1-methyl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5395482.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395489.png)
![5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5395490.png)

![2-imino-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5395512.png)

![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)

![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)